molecular formula C7H13NO2S B14799681 methyl (2S)-2-[(thietan-3-yl)amino]propanoate

methyl (2S)-2-[(thietan-3-yl)amino]propanoate

Cat. No.: B14799681
M. Wt: 175.25 g/mol
InChI Key: OEQWUDICBDATEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-[(thietan-3-yl)amino]propanoate is a chiral α-amino acid ester characterized by a thietane ring (a four-membered sulfur-containing heterocycle) attached to the amino group of an L-alanine methyl ester backbone. The (2S) configuration indicates the stereochemistry at the α-carbon, which is critical for interactions in biological systems or asymmetric synthesis. Thietane’s strained ring structure and sulfur atom may confer unique reactivity, solubility, or binding properties compared to bulkier or aromatic substituents .

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl 2-(thietan-3-ylamino)propanoate

InChI

InChI=1S/C7H13NO2S/c1-5(7(9)10-2)8-6-3-11-4-6/h5-6,8H,3-4H2,1-2H3

InChI Key

OEQWUDICBDATEB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-[(thietan-3-yl)amino]propanoate typically involves the reaction of thietan-3-amine with methyl (2S)-2-bromopropanoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more sustainable and scalable.

Types of Reactions:

    Oxidation: The thietane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a thiol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Acylated or alkylated derivatives of the original compound.

Scientific Research Applications

Methyl (2S)-2-[(thietan-3-yl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[(thietan-3-yl)amino]propanoate involves its interaction with specific molecular targets. The thietane ring and amino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Boc-Protected Analogs

Compounds like methyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate (e.g., intermediates in ) replace the thietan-3-yl group with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used for temporary amino protection due to its stability under basic conditions and ease of removal via acidolysis. For example, methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-iodophenyl)propanoate () is a precursor for peptide coupling, where the iodine substituent enables further functionalization. In contrast, the thietan-3-yl group in the target compound lacks such protection versatility but may offer steric or electronic advantages in specific reactions .

Compound Protecting Group Key Applications Synthesis Yield
Target Compound Thietan-3-yl Potential chiral intermediates Not reported
Boc-protected analogs (e.g., ) Boc Peptide synthesis, cross-coupling Up to 80%

Fluorescent and Imaging Probes

Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-{5′-[(4‴-dimethylaminophenyl)ethynyl]-1H-benzotriazol-1′-yl}propanoate () incorporates a fluorescent ethynyl-benzotriazole moiety. Such derivatives are designed for tracking molecular interactions via fluorescence, unlike the thietan-3-yl group, which lacks inherent imaging functionality.

Heterocyclic Substituents

Aromatic vs. Non-Aromatic Heterocycles

Pyridinyl-substituted analogs (e.g., methyl (2S)-2-amino-3-(pyridin-4-yl)propanoate in ) leverage aromatic nitrogen for hydrogen bonding or π-π stacking. The thietan-3-yl group’s non-aromatic, electron-rich sulfur atom may instead participate in hydrophobic interactions or serve as a hydrogen bond acceptor. For instance, thietane’s ring strain could enhance nucleophilicity in reactions compared to pyridine’s aromatic stability .

Sulfur-Containing Rings

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate () features a catechol group with ortho-dihydroxy substituents, enabling metal chelation. The thietan-3-yl group’s sulfur atom could similarly coordinate metals but lacks hydroxyl groups for strong chelation. This difference impacts applications in catalysis or medicinal chemistry .

Stereochemical and Ester Variations

Enantiomeric Pairs

Compounds like methyl (2R)-2-{4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}propanoate () highlight the importance of stereochemistry. The (2S) configuration of the target compound may exhibit distinct biological activity or synthetic utility compared to its (R)-configured counterparts, particularly in enantioselective catalysis or receptor binding .

Ester Group Effects

Ethyl esters (e.g., ethyl (2S)-2-[[(2R)-2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate in ) increase lipophilicity compared to methyl esters, altering pharmacokinetics or solubility. The methyl ester in the target compound may favor faster hydrolysis in vivo, affecting metabolic stability .

Hypoglycemic Activity

Compounds isolated from Lycium chinense (), such as methyl (2S)-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-3-phenylpropanoate, demonstrate hypoglycemic effects in HepG2 cells. However, the thietane ring’s unique geometry may modulate efficacy or toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.